molecular formula C16H21NO2 B2419458 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1486377-47-2

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2419458
CAS No.: 1486377-47-2
M. Wt: 259.349
InChI Key: FTGRCVDCMOVBQW-UHFFFAOYSA-N
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Description

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound with the molecular formula C16H21NO2 This compound is known for its unique structure, which includes a cyclohexyl group attached to a hydroxy methyl group, and a tetrahydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexyl magnesium bromide reacts with the isoquinoline intermediate.

    Hydroxylation: The final step involves the hydroxylation of the methyl group attached to the cyclohexyl ring, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form a dihydro derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-[Cyclohexyl(oxo)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one.

    Reduction: Formation of 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A compound with a similar core structure but different functional groups.

    Cyclohexylamine: Shares the cyclohexyl group but lacks the isoquinoline core.

    Tetrahydroisoquinoline: The core structure without the cyclohexyl and hydroxy methyl groups.

Uniqueness

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its combination of a cyclohexyl group, a hydroxy methyl group, and a tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[cyclohexyl(hydroxy)methyl]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15(12-4-2-1-3-5-12)13-7-6-11-8-9-17-16(19)14(11)10-13/h6-7,10,12,15,18H,1-5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGRCVDCMOVBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC3=C(CCNC3=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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